Cas no 2138809-89-7 (5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine)

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine
- EN300-802402
- 2138809-89-7
-
- インチ: 1S/C8H10BrN3/c1-12(2)8-10-5-7(3-4-9)6-11-8/h3-6H,1-2H3/b4-3+
- InChIKey: ANFMVYGXYMGYAJ-ONEGZZNKSA-N
- SMILES: Br/C=C/C1C=NC(=NC=1)N(C)C
計算された属性
- 精确分子量: 227.00581g/mol
- 同位素质量: 227.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 29Ų
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802402-5.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
Enamine | EN300-802402-0.1g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.1g |
$653.0 | 2025-03-21 | |
Enamine | EN300-802402-0.05g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.05g |
$624.0 | 2025-03-21 | |
Enamine | EN300-802402-1.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-802402-0.25g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.25g |
$683.0 | 2025-03-21 | |
Enamine | EN300-802402-10.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
Enamine | EN300-802402-2.5g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
Enamine | EN300-802402-0.5g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.5g |
$713.0 | 2025-03-21 |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amineに関する追加情報
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine: A Comprehensive Overview
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine (CAS No. 2138809-89-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmaceutical applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
Chemical Structure and Properties
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative with a bromoethenyl substituent and two methyl groups attached to the nitrogen atom at the 2-position. The molecular formula of this compound is C10H13BrN3, and its molecular weight is 247.14 g/mol. The presence of the bromoethenyl group imparts unique chemical reactivity and biological properties to the molecule, making it an interesting target for further investigation.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and cell-based experiments. Additionally, its stability under standard laboratory conditions makes it suitable for long-term storage and handling.
Synthesis Methods
The synthesis of 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine has been reported in several studies, with different approaches being employed to optimize yield and purity. One common method involves the reaction of 5-vinylpyrimidin-2-amine with bromine in the presence of a base such as potassium carbonate (K2CO3). This reaction typically proceeds via a substitution mechanism, leading to the formation of the desired product with high selectivity.
An alternative approach involves the coupling of 5-vinylpyrimidin-2-amine with 1-bromo-2-chloroethane using a palladium catalyst. This method offers improved yields and reduced side reactions, making it a preferred choice for large-scale synthesis. Recent advancements in catalytic methods have further enhanced the efficiency and sustainability of these synthetic routes.
Biological Activities
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine has been extensively studied for its biological activities, particularly in the context of anticancer and antiviral applications. One of the key findings is its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies have revealed that this compound targets multiple signaling pathways involved in cell cycle regulation and apoptosis.
In addition to its anticancer properties, 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine has shown promising antiviral activity against several RNA viruses, including influenza A virus and hepatitis C virus (HCV). The mechanism of action appears to involve the inhibition of viral replication through interference with viral RNA synthesis or protein processing.
Clinical Relevance and Future Directions
The potential clinical applications of 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results indicate that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These findings suggest that it may be a viable candidate for further development as a therapeutic agent.
Ongoing research is focused on optimizing the chemical structure of 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine to enhance its potency and selectivity. Computational methods such as molecular docking and virtual screening are being employed to identify structural modifications that could improve its binding affinity to target proteins. Additionally, efforts are underway to develop prodrugs or drug delivery systems that can enhance its therapeutic efficacy while minimizing side effects.
Conclusion
In conclusion, 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine (CAS No. 2138809-89-7) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications will emerge, paving the way for innovative treatments in oncology and virology.
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